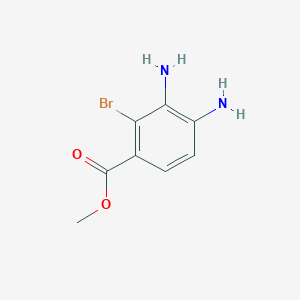
Methyl 3,4-diamino-2-bromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,4-diamino-2-bromobenzoate is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of benzoic acid, where the carboxylic acid group is esterified with a methyl group, and the benzene ring is substituted with amino groups at the 3 and 4 positions and a bromine atom at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4-diamino-2-bromobenzoate typically involves the bromination of methyl 3,4-diaminobenzoate. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 2-position.
-
Bromination with Bromine
Reagents: Methyl 3,4-diaminobenzoate, bromine.
Solvent: Dichloromethane.
Conditions: Room temperature, under an inert atmosphere.
Procedure: Bromine is added dropwise to a solution of methyl 3,4-diaminobenzoate in dichloromethane, and the reaction mixture is stirred until the bromination is complete.
-
Bromination with N-Bromosuccinimide (NBS)
Reagents: Methyl 3,4-diaminobenzoate, NBS.
Solvent: Chloroform.
Procedure: NBS is added to a solution of methyl 3,4-diaminobenzoate in chloroform, and the reaction mixture is stirred until the bromination is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and efficient production.
化学反应分析
Types of Reactions
Methyl 3,4-diamino-2-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form different derivatives, such as the corresponding aniline derivatives.
Common Reagents and Conditions
-
Nucleophilic Substitution
Reagents: Nucleophiles (e.g., amines, thiols).
Conditions: Solvent (e.g., ethanol), elevated temperature.
Products: Substituted benzoates.
-
Oxidation
Reagents: Potassium permanganate, nitric acid.
Conditions: Aqueous or organic solvent, controlled temperature.
Products: Nitro derivatives.
-
Reduction
Reagents: Reducing agents (e.g., sodium borohydride, hydrogen gas with a catalyst).
Conditions: Solvent (e.g., ethanol), room temperature or elevated temperature.
Products: Aniline derivatives.
科学研究应用
Methyl 3,4-diamino-2-bromobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound can be used in the development of photoactive materials and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of methyl 3,4-diamino-2-bromobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and amino groups can form hydrogen bonds and electrostatic interactions with the active sites of target proteins, modulating their activity. In materials science, the compound’s photoactive properties are utilized to create responsive materials that change their physical properties upon exposure to light.
相似化合物的比较
Methyl 3,4-diamino-2-bromobenzoate can be compared with other similar compounds, such as:
Methyl 2-amino-5-bromobenzoate: This compound has a similar structure but with the amino group at the 2-position and the bromine at the 5-position. It is used in the synthesis of various organic compounds and has applications in medicinal chemistry.
Methyl 4-bromobenzoate: This compound lacks the amino groups and is used as an intermediate in organic synthesis.
Methyl 2-(bromomethyl)benzoate: This compound has a bromomethyl group instead of a bromine atom and is used in the synthesis of pharmaceuticals and agrochemicals.
属性
分子式 |
C8H9BrN2O2 |
|---|---|
分子量 |
245.07 g/mol |
IUPAC 名称 |
methyl 3,4-diamino-2-bromobenzoate |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3H,10-11H2,1H3 |
InChI 键 |
KBLDLYNLZMRNBY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=C(C=C1)N)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




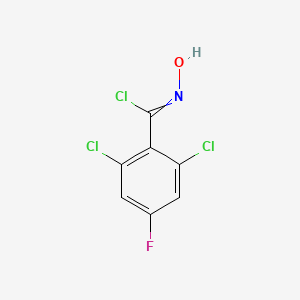


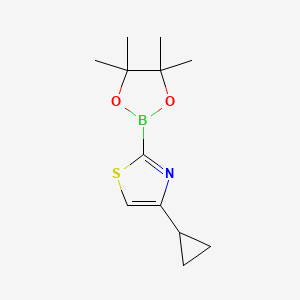
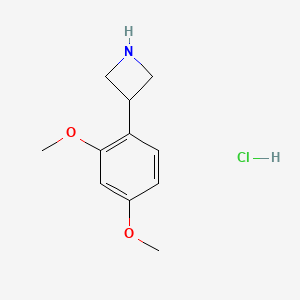
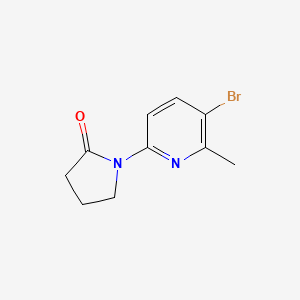
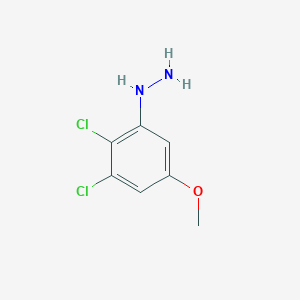
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13700234.png)
![1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne](/img/structure/B13700235.png)
![[(2R,4S)-4-(Benzyloxy)-1-Boc-2-pyrrolidinyl]methyl 4-methylbenzenesulfonate](/img/structure/B13700239.png)
![1,3-Dibenzyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B13700242.png)
![[3-(2-Ethylhexyl)-2-thienyl]tributylstannane](/img/structure/B13700254.png)
